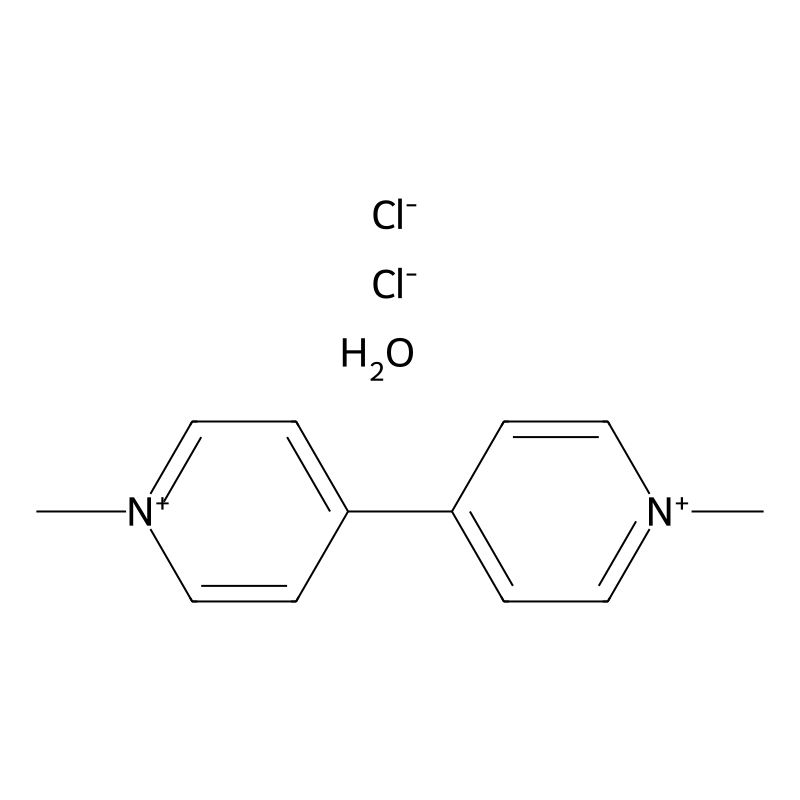

4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Origin and Significance:

4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate (hereafter referred to as paraquat dichloride hydrate) is a synthetic quaternary ammonium compound. Its significance lies in its unique redox properties and ability to form stable radical cations. These characteristics make it a valuable tool in research areas like photochemistry, electrochemistry, and environmental science [, ].

Molecular Structure Analysis

Key Features:

Paraquat dichloride hydrate consists of two pyridinium rings linked at the 4,4' positions. Each pyridinium ring has a methyl group attached at the 1 position, resulting in the "1,1'-dimethyl" designation. The molecule exists as a dication (positively charged twice) balanced by two chloride ions (Cl⁻) and an unspecified number of water molecules (hydrate) [, ].

Notable Aspects:

- The positive charges on the pyridinium rings are delocalized across the aromatic system, making the molecule a good electron acceptor [].

- The planar structure and conjugated system contribute to its photochemical properties [].

Chemical Reactions Analysis

Synthesis:

Paraquat dichloride is typically synthesized by reacting 1,1'-dimethyl-4,4'-bipyridine with strong alkylating agents like dimethyl sulfate or dichloroethane.

(CH3)2SO4 + C12H14N2 → C12H14N2²⁺ + 2 Cl⁻ + SO₄²⁻

Decomposition:

Under extreme heat or strong oxidizing conditions, paraquat dichloride can decompose, releasing toxic fumes and potentially forming nitrogen oxides.

Other Relevant Reactions:

Paraquat dichloride readily undergoes one-electron reduction, forming a stable radical cation. This property makes it a valuable electron acceptor in various research applications, including:

- Photocatalysis: Paraquat dichloride can be used as a photosensitizer in photocatalytic reactions, where it absorbs light and transfers electrons to other molecules, initiating chemical reactions [].

- Electrochemistry: It can act as an electron mediator in electrochemical systems due to its reversible redox behavior.

Physical And Chemical Properties Analysis

Photochemical Properties for Wastewater Treatment

,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate possesses interesting photochemical properties that make it useful in wastewater treatment. Studies have shown its ability to generate reactive oxygen species (ROS) under light irradiation [1]. These ROS can degrade various organic pollutants present in wastewater [1].

Source

Potential Use in Surface Modification

The same photochemical properties of 4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate hold promise for surface modification applications. Research suggests that when combined with light, this compound can modify the surface properties of materials [1]. This opens doors for potential applications in areas like creating functional surfaces or manipulating surface chemistry for specific purposes.

Source

Analytical Tool for Other Bipyridines

,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate can serve as an analytical tool for researchers studying other bipyridine molecules. This is because it exhibits distinct characteristics that can be used to identify and differentiate other bipyridine compounds in a mixture [4].

Source

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H301+H311 (100%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;

acute toxicity, dermal];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard